![molecular formula C9H15NO B184119 Hexahydro-1H-quinolizin-2(6H)-one CAS No. 13748-03-3](/img/structure/B184119.png)
Hexahydro-1H-quinolizin-2(6H)-one
Overview
Description
Hexahydro-1H-quinolizin-2(6H)-one, also known as tetrahydroisoquinoline, is a heterocyclic organic compound with a six-membered ring containing nitrogen. It is commonly found in natural products, such as alkaloids, and has been synthesized through various methods. The compound has been the subject of scientific research due to its potential applications in the field of medicine, including its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Scientific Research Applications
Synthesis of Amido and Phenyl Derivatives
- A study described a simple protocol for synthesizing amido and phenyl hexahydroindolizin-3(2H)-one and hexahydro-1H-quinolizin-4(6H)-one derivatives. This process involves a tandem aza Prins-Ritter/Friedel-Crafts type reaction of endocyclic N-acyliminium ions and is characterized by high diastereoselectivity and excellent yields (Indukuri et al., 2013).
Microwave-Assisted Synthesis of Derivatives
- A series of compounds containing the 1H-pyrazino[1,2-a]quinoxaline-1,5(6H)-dione scaffold were synthesized using a microwave-assisted one-pot procedure. This method facilitated the synthesis of target compounds in good yields and is applicable for constructing diverse compound libraries in medicinal chemistry (Zhang et al., 2015).
Concise Synthesis of Quinolizin-4-ones
- The 4H-quinolizin-4-one scaffold, significant in pharmaceutical research, was synthesized using a new strategy. This approach involved regioselective N-alkylation, Stille cross-coupling, ring-closing metathesis, and palladium-catalyzed dehydrogenation, providing access to unusual substitution patterns (Alanine et al., 2014).
Chemo- and Regioselective Multicomponent Condensations
- A study detailed regio- and chemoselective multicomponent protocols for synthesizing various hexahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-ones. The condensation conditions, including temperature and base selection, influenced the formation of distinct tricyclic condensation products (Chebanov et al., 2008).
Application in Anti-Inflammatory Properties
- The compound 3-(Hydroxymethyl)-6,7-dihydroindolo[2,3-a]quinolizin-(12H)-one, derived from Nauclea officinalis, showed notable anti-inflammatory properties in murine macrophages. It inhibited NO overproduction and TNF-α release, along with suppressing the activation of NF-κB (Zhao et al., 2013).
Synthesis of Amino Acid-Based Enantiomerically Pure Derivatives
- A new series of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized for the first time from 1-fluoro-2-nitrobenzene and S-amino acids. This process involved intramolecular Mitsunobu cyclization and 6-exo-tet cyclization (Samanta & Panda, 2010).
Tandem Horner-Wadsworth-Emmons Olefination/Cyclisation
- A method for synthesizing substituted 4H-quinolizin-4-ones was developed using tandem Horner-Wadsworth-Emmons olefination/cyclisation. This approach allowed for the facile creation of these heterocycles encoded with various functional groups (Muir et al., 2013).
properties
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPGLCASKVWATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(=O)CC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372876 | |
Record name | Hexahydro-1H-quinolizin-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-1H-quinolizin-2(6H)-one | |
CAS RN |
23581-42-2 | |
Record name | Hexahydro-1H-quinolizin-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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